Methyl [(4-Hydroxypyrimidin-2-yl)thio]acetate
Description
Methyl [(4-hydroxypyrimidin-2-yl)thio]acetate (CAS: 79361-42-5) is a pyrimidine derivative featuring a hydroxyl group at position 4 and a methyl thioacetate ester at position 2 of the pyrimidine ring. Its structural framework allows for diverse modifications, making it a valuable scaffold in medicinal and agrochemical research.
Properties
IUPAC Name |
methyl 2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3S/c1-12-6(11)4-13-7-8-3-2-5(10)9-7/h2-3H,4H2,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMZJYXYECJOTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NC=CC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343180 | |
| Record name | Methyl [(4-Hydroxypyrimidin-2-yl)thio]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79361-42-5 | |
| Record name | Methyl [(4-Hydroxypyrimidin-2-yl)thio]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl [(4-Hydroxypyrimidin-2-yl)thio]acetate can be synthesized through a multi-step process. One common method involves the reaction of 4-hydroxypyrimidine-2-thiol with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl [(4-Hydroxypyrimidin-2-yl)thio]acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The thioacetate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl [(4-Hydroxypyrimidin-2-yl)thio]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl [(4-Hydroxypyrimidin-2-yl)thio]acetate involves its interaction with specific molecular targets. The hydroxyl and thioacetate groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations in the Pyrimidine Core
The pyrimidine ring's substitution pattern significantly influences physicochemical and biological properties. Key analogs include:
Substituent Effects at Position 4
Ethyl 2-[(4-(4-chlorophenyl)pyrimidin-2-yl)thio]acetate ():
- Replaces the hydroxyl group with a 4-chlorophenyl moiety.
- The electron-withdrawing chlorine enhances lipophilicity and may improve membrane permeability but reduces hydrogen-bonding capacity compared to the hydroxyl group.
- Synthesized via reflux with potassium carbonate in acetone, a common method for thioether formation .
- Ethyl {[4-(4-methoxyphenyl)pyrimidin-2-yl]thio}acetate (): Features a 4-methoxyphenyl group, introducing electron-donating methoxy substituents.
- Ethyl [(4-amino-5-cyanopyrimidin-2-yl)thio]acetate (): Contains amino and cyano groups at positions 4 and 5. The amino group enhances solubility via hydrogen bonding, while the cyano group adds electron-withdrawing effects, stabilizing the pyrimidine ring .
Saturated Pyrimidine Derivatives
- Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (): A dihydropyrimidine derivative with a thietane (three-membered sulfur ring) substituent.
Ester Group Modifications
The choice of ester (methyl vs. ethyl) impacts lipophilicity and metabolic pathways:
- Methyl Esters :
- Present in the target compound, methyl esters are generally less lipophilic than ethyl esters, favoring faster hydrolysis in vivo.
- Ethyl Esters :
Heterocycle Fusion and Expansion
- Methyl α-[(4-oxoquinazolin-2-yl)thio]acetate (): Incorporates a quinazolinone fused ring system. The 4-oxo group enhances hydrogen-bonding capacity, making it a precursor for anticancer agents .
Biological Activity
Methyl [(4-Hydroxypyrimidin-2-yl)thio]acetate is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Synthesis
This compound is synthesized through a multi-step process involving the reaction of 4-hydroxypyrimidine-2-thiol with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures, which facilitates the nucleophilic substitution reaction necessary for its formation.
The biological activity of this compound is attributed to its interaction with various molecular targets, particularly enzymes and receptors. The hydroxyl and thioacetate groups are crucial for its reactivity and binding affinity, allowing the compound to modulate enzyme activity and influence cellular pathways related to inflammation and cancer progression .
Key Mechanisms Include:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby altering their function.
- Receptor Interaction : It may interact with cell surface receptors, influencing signaling pathways that regulate cellular responses.
Biological Activities
This compound has been investigated for various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further research in treating infections.
- Anticancer Properties : Research indicates potential anticancer effects, particularly against gastrointestinal cancers. Its mechanism may involve the inhibition of tumor growth through modulation of inflammatory pathways .
- Neuroprotective Effects : Some studies have indicated that derivatives of pyrimidine compounds may have neuroprotective properties, potentially useful in treating neurodegenerative diseases like Alzheimer's .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study focusing on gastrointestinal cancers, this compound was shown to inhibit cancer cell proliferation. The underlying mechanism involved the downregulation of COX-2 expression, which is often overexpressed in various malignancies. This suggests that the compound could be developed into a therapeutic agent for cancer treatment .
Case Study: Neuroprotective Effects
Research on compounds similar to this compound has demonstrated their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive decline in Alzheimer's disease. This inhibition could lead to increased acetylcholine levels and improved cognitive function .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
